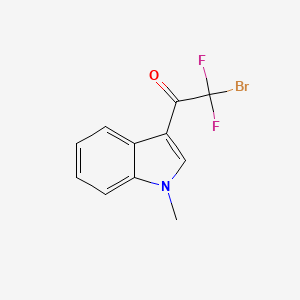
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom, two fluorine atoms, and an indole moiety, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 2,2-difluoro-1-bromoethanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 1-methylindole is reacted with 2,2-difluoro-1-bromoethanone in the presence of the base and solvent. The reaction mixture is stirred at a specific temperature for a certain period to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2,2-difluoro-1-(1H-indol-3-YL)ethan-1-one: Lacks the methyl group on the indole moiety.
2-Chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one: Has a chlorine atom instead of bromine.
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-2-YL)ethan-1-one: The indole moiety is attached at a different position.
Uniqueness
2-Bromo-2,2-difluoro-1-(1-methyl-1H-indol-3-YL)ethan-1-one is unique due to the specific combination of bromine, fluorine, and the indole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H8BrF2NO |
|---|---|
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
2-bromo-2,2-difluoro-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrF2NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 |
Clé InChI |
NCPITTMVJIFILN-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
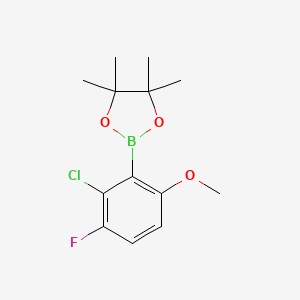
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
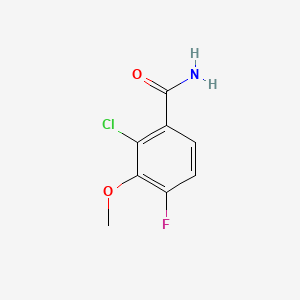
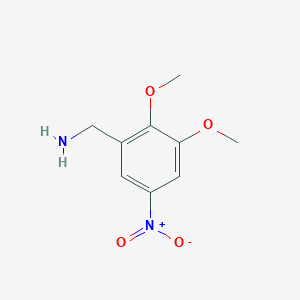
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
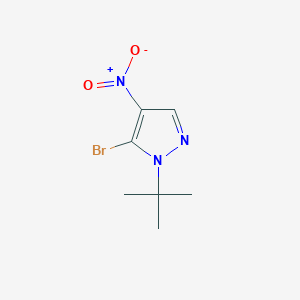
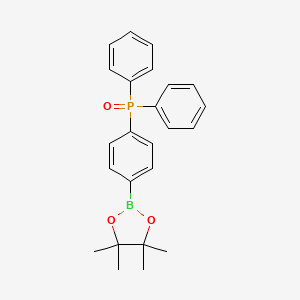

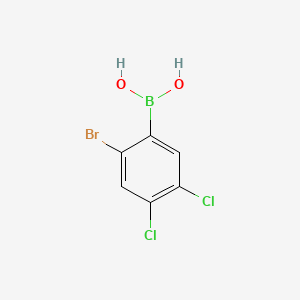

![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
![3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-6-sulfo-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazole-6-sulfonate](/img/structure/B14032411.png)
![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
